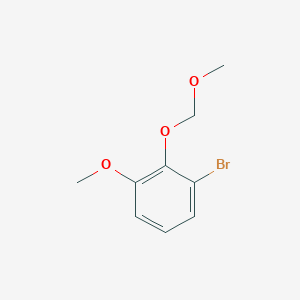

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene

Overview

Description

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is a chemical compound with the molecular formula C8H9BrO2 . It is used in various laboratory applications .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is 1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7 (8)9/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene include a molecular weight of 217.06 . It is stored at a temperature of 2-8°C . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthetic Intermediate

“1-Bromo-2-(methoxymethoxy)-3-methoxybenzene” can serve as a useful synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. They are often used in complex organic syntheses.

Catalyst Synthesis

This compound can be used as a reagent to synthesize catalysts for highly enantioselective aziridination of styrene derivatives . Enantioselective synthesis, also known as asymmetric synthesis, is a key process in modern chemistry and is particularly important in the field of pharmaceuticals.

Preparation of Biaryls or Biheterocycles

It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are types of organic compounds that are often used in the development of pharmaceuticals and agrochemicals.

Synthesis of Diketo Derivatives

“1-Bromo-2-(methoxymethoxy)-3-methoxybenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

Synthesis of Squarine Dyes

This compound can also be used in the synthesis of a squarine dye , which exhibits a selective fluorogenic response towards zinc cation . Squarine dyes are known for their strong absorption in the near-infrared region and are used in various applications, including solar cells and bioimaging.

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its vapors and to use it only in well-ventilated areas . Similar precautions are likely applicable to 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene.

properties

IUPAC Name |

1-bromo-3-methoxy-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYRADOFRFGGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)

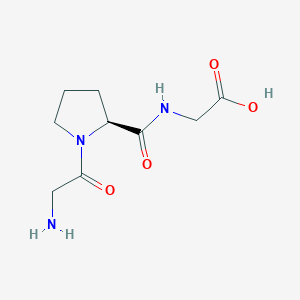

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)

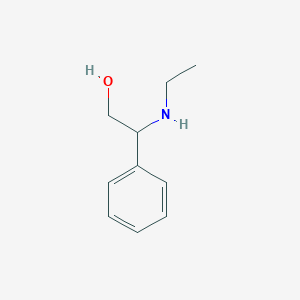

![(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B3254841.png)

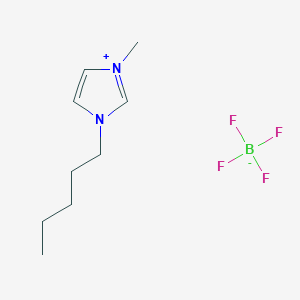

![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)